molecular formula C23H22ClN3O3S B11120547 N-(1-Benzyl-2-{2-[(E)-1-(2-chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-4-methyl-1-benzenesulfonamide

N-(1-Benzyl-2-{2-[(E)-1-(2-chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-4-methyl-1-benzenesulfonamide

Cat. No.: B11120547
M. Wt: 456.0 g/mol
InChI Key: UBLXPKCUUMGHQY-PCLIKHOPSA-N
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Description

N-(1-Benzyl-2-{2-[(E)-1-(2-chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-4-methyl-1-benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyl group, a chlorophenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-2-{2-[(E)-1-(2-chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-4-methyl-1-benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The key steps include:

    Formation of the Benzyl Hydrazone Intermediate: This involves the reaction of benzyl hydrazine with 2-chlorobenzaldehyde under acidic conditions to form the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-2-{2-[(E)-1-(2-chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-4-methyl-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic and sulfonamide positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(1-Benzyl-2-{2-[(E)-1-(2-chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-4-methyl-1-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-2-{2-[(E)-1-(2-chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-4-methyl-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzyl-2-{2-[(E)-1-(2-bromophenyl)methylidene]hydrazino}-2-oxoethyl)-4-methyl-1-benzenesulfonamide
  • N-(1-Benzyl-2-{2-[(E)-1-(2-fluorophenyl)methylidene]hydrazino}-2-oxoethyl)-4-methyl-1-benzenesulfonamide

Uniqueness

N-(1-Benzyl-2-{2-[(E)-1-(2-chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-4-methyl-1-benzenesulfonamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H22ClN3O3S

Molecular Weight

456.0 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide

InChI

InChI=1S/C23H22ClN3O3S/c1-17-11-13-20(14-12-17)31(29,30)27-22(15-18-7-3-2-4-8-18)23(28)26-25-16-19-9-5-6-10-21(19)24/h2-14,16,22,27H,15H2,1H3,(H,26,28)/b25-16+

InChI Key

UBLXPKCUUMGHQY-PCLIKHOPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N/N=C/C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NN=CC3=CC=CC=C3Cl

Origin of Product

United States

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